Tetraethylcystamine-13C4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

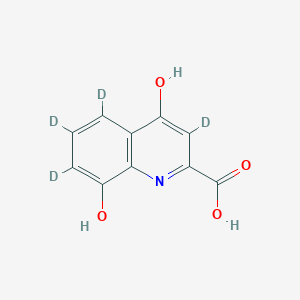

Tetraethylcystamine-13C4 is an isotopically labeled reagent used in the addition of Thiobistriethylamine . It has a molecular formula of C8[13C]4H28N2O5 and a molecular weight of 268.46 . It is soluble in Dichloromethane and Methanol .

Molecular Structure Analysis

The molecular structure of Tetraethylcystamine-13C4 includes a carbon backbone with four 13C isotopes . The InChI key for Tetraethylcystamine-13C4 is MNAQQAGUKWXGLG-JCDJMFQYSA-N .

Physical And Chemical Properties Analysis

Tetraethylcystamine-13C4 is described as a brown oil . More specific physical and chemical properties are not available in the current resources.

科学的研究の応用

Spectroscopic Analysis

The use of isotopically labeled compounds, such as those labeled with 13C, plays a crucial role in spectroscopic analysis to elucidate the structure of complex molecules. For example, the study by Chatel et al. (2000) on the 1H and 13C NMR spectral assignments of some tetracyclic phenothiazine derivatives showcases the application of isotopic labeling in detailed chemical analysis. The research utilized heteronuclear correlation experiments to assign 1H and 13C NMR resonances, demonstrating the importance of isotopic labeling in the study of molecular structures (Chatel, Faure, Boyer, & Galy, 2000).

Environmental Science

In environmental science, isotopically labeled compounds are used to trace the fate of chemicals in ecosystems and to assess their environmental impact. For instance, the interaction between antibiotics such as tetracycline and environmental matrices like soil and water is an area of significant interest. Studies on the sorption of tetracyclines by soils and their degradation pathways, such as the photocatalytic degradation of tetracycline in water, rely on advanced analytical techniques that may benefit from isotopic labeling to improve specificity and detection limits (Sassman & Lee, 2005), (Liu et al., 2013).

Molecular Interactions

Isotopically labeled compounds are also crucial in the study of molecular interactions, such as the binding of antibiotics to humic substances in soil, which can affect their mobility, bioavailability, and degradation. The research on the sorption of tetracycline and its interactions with humic acid from Brazilian soil emphasizes the role of isotopic labeling in understanding these complex interactions (Vaz, Lopes, & Martin-Neto, 2015).

将来の方向性

The use of 13C-labeled compounds like Tetraethylcystamine-13C4 in hyperpolarized 13C MRI is an emerging field that holds great promise for a diverse range of clinical applications spanning fields like oncology, neurology, and cardiology . This technology enables real-time non-invasive assessment of metabolic processes .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tetraethylcystamine-13C4 involves the modification of the existing synthesis pathway for Tetraethylcystamine by using 13C labeled starting materials.", "Starting Materials": [ { "Name": "Ethylamine-13C2 hydrochloride", "Amount": "1 equivalent" }, { "Name": "Cysteamine hydrochloride", "Amount": "1 equivalent" }, { "Name": "Diethyl sulfate", "Amount": "4 equivalents" } ], "Reaction": [ { "Step": "Ethylamine-13C2 hydrochloride is reacted with cysteamine hydrochloride in aqueous solution to form cystamine-13C2.", "Reagents": [ { "Name": "Ethylamine-13C2 hydrochloride", "Amount": "1 equivalent" }, { "Name": "Cysteamine hydrochloride", "Amount": "1 equivalent" } ], "Conditions": "Aqueous solution" }, { "Step": "Cystamine-13C2 is reacted with diethyl sulfate in anhydrous ethanol to form Tetraethylcystamine-13C4.", "Reagents": [ { "Name": "Cystamine-13C2", "Amount": "1 equivalent" }, { "Name": "Diethyl sulfate", "Amount": "4 equivalents" } ], "Conditions": "Anhydrous ethanol" } ] } | |

CAS番号 |

1330185-38-0 |

製品名 |

Tetraethylcystamine-13C4 |

分子式 |

C12H28N2S2 |

分子量 |

268.459 |

IUPAC名 |

2-[2-[di(ethyl)amino]ethyldisulfanyl]-N,N-di(ethyl)ethanamine |

InChI |

InChI=1S/C12H28N2S2/c1-5-13(6-2)9-11-15-16-12-10-14(7-3)8-4/h5-12H2,1-4H3/i1+1,2+1,3+1,4+1 |

InChIキー |

MNAQQAGUKWXGLG-JCDJMFQYSA-N |

SMILES |

CCN(CC)CCSSCCN(CC)CC |

同義語 |

2,2’-Dithiobis[N,N-diethyl-ethanamine-13C4; 2,2’’’-Dithiobistriethylamine-13C4; 3,10-Diethyl-6,7-dithia-3,10-diazadodecane-13C4; NSC 529154-13C4; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-Bromophenyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B590214.png)

![1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrachlorophenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B590215.png)

![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B590222.png)